molecular formula C11H10BrN3 B1528195 7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile CAS No. 1420800-19-6

7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile

Cat. No. B1528195
CAS RN: 1420800-19-6
M. Wt: 264.12 g/mol
InChI Key: DIYQLTZBWMFQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile” is a chemical compound with the molecular formula C11H10BrN3 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C11H10BrN3, and its molecular weight is 264.12 .

Scientific Research Applications

Biotransformation of Brominated Aromatic Nitriles

  • Anaerobic Degradation of Bromoxynil : Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) undergoes anaerobic degradation in various conditions, indicating potential environmental bioremediation applications for brominated aromatic nitriles. Under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, bromoxynil was significantly degraded, showcasing its biotransformability and the environmental fate of similar compounds (Knight et al., 2003).

Genetic Engineering for Herbicide Resistance

  • Herbicide Resistance via Bacterial Gene : The introduction of a bacterial detoxification gene into plants, converting bromoxynil into a less harmful metabolite, demonstrates the use of genetic engineering for developing herbicide resistance. This research suggests potential applications in enhancing crop resilience against specific herbicides (Stalker et al., 1988).

Novel Compound Synthesis

  • Synthesis of Dihydrofuran Carbonitrile Derivatives : The synthesis and analysis of dihydrofuran carbonitrile derivatives reveal the adaptability of bromo-methyl exchange rules in chemical synthesis, providing a foundation for designing novel molecules with potential pharmaceutical or material applications (Rajni Swamy et al., 2020).

Reaction Mechanisms and Synthesis

  • Reaction of Imidazoles with Cyanogen Bromide : The study on the reaction of imidazoles with cyanogen bromide, leading to cyanation or bromination, can inform synthetic strategies for creating nitrile-containing heterocycles, relevant in medicinal chemistry and material science (McCallum et al., 1999).

Photophysical Properties and Material Science

  • Chiroptical and Photophysical Properties : Research on the photophysical properties of bromo-cyano helicenes underscores the importance of these compounds in developing materials for optoelectronic applications. The study of 15-bromo-7-cyano[6]helicene, in particular, illustrates how the structural features of brominated benzodiazoles and related compounds contribute to their potential in material science (Hamrouni et al., 2020).

Safety and Hazards

This compound is used only for research and development, under the supervision of a technically qualified individual .

properties

IUPAC Name

7-bromo-1-ethyl-2-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-3-15-7(2)14-10-5-8(6-13)4-9(12)11(10)15/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYQLTZBWMFQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=CC(=C2)C#N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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